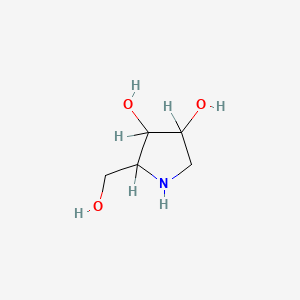

2-(Hydroxymethyl)pyrrolidine-3,4-diol

Vue d'ensemble

Description

2-(Hydroxymethyl)pyrrolidine-3,4-diol is an organic compound belonging to the class of pyrrolidines. Pyrrolidines are characterized by a five-membered ring containing one nitrogen atom and four carbon atoms. This compound is notable for its hydroxymethyl group attached to the second carbon and hydroxyl groups on the third and fourth carbons. It has a molecular formula of C5H11NO3 and a molecular weight of 133.15 g/mol .

Méthodes De Préparation

The synthesis of 2-(Hydroxymethyl)pyrrolidine-3,4-diol can be achieved through various methods. One common approach involves the biooxidation of N-protected aminotetraols. This process includes the following steps :

Bioxidation: N-protected aminotetraols are subjected to biooxidation.

Deprotection: The N-protecting group is removed to yield the desired product.

Another method involves the asymmetric synthesis starting from trans-4-hydroxy-L-proline. This route includes regio- and stereoselective introduction of amino and hydroxyl groups using strategies like tethered aminohydroxylation or epoxide-opening reactions.

Analyse Des Réactions Chimiques

2-(Hydroxymethyl)pyrrolidine-3,4-diol undergoes various chemical reactions, including:

Esterification: The hydroxyl groups can react with carboxylic acids to form esters.

Etherification: The hydroxyl groups can react with alkyl halides to form ethers.

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group.

These reactions are typically carried out under specific conditions using common reagents such as carboxylic acids, alkyl halides, and oxidizing agents.

Applications De Recherche Scientifique

2-(Hydroxymethyl)pyrrolidine-3,4-diol has several scientific research applications:

Glycosidase Inhibition: Derivatives of this compound have been found to be effective inhibitors of glycosidases, with specific compounds showing good and selective inhibition of alpha-mannosidase.

Anticancer Activity: Novel pyrrolidine 3,4-diol derivatives have shown anticancer activity in vitro, particularly in pancreatic cancer cell lines.

Magnetic and Optical Properties: A new family of nonanuclear lanthanide clusters displaying magnetic and optical properties has been discovered, employing this compound in their synthesis. The Dy(III) member shows single-molecule magnetism behavior, while the Eu(III) analogue exhibits intense red photoluminescence.

Mécanisme D'action

The mechanism of action of 2-(Hydroxymethyl)pyrrolidine-3,4-diol involves its role as a purine nucleoside phosphorylase inhibitor. This enzyme catalyzes the phosphorolytic breakdown of the N-glycosidic bond in beta-(deoxy)ribonucleoside molecules, leading to the formation of free purine bases and pentose-1-phosphate . By inhibiting this enzyme, the compound can interfere with the metabolism of nucleosides, which is crucial for various biological processes.

Comparaison Avec Des Composés Similaires

2-(Hydroxymethyl)pyrrolidine-3,4-diol can be compared with other pyrrolidine derivatives. Similar compounds include:

1,4-Dideoxy-1,4-imino-D-arabinitol (DAB): This compound is also known for its glycosidase inhibitory activity.

Beta-lactam substituted polycyclic fused pyrrolidine alkaloids: These compounds have shown significant antibacterial activity.

The uniqueness of this compound lies in its specific structural arrangement, which allows for diverse chemical reactivity and a wide range of applications in scientific research.

Propriétés

Numéro CAS |

100937-52-8 |

|---|---|

Formule moléculaire |

C6H14ClNO4 |

Poids moléculaire |

199.63 g/mol |

Nom IUPAC |

2-(1,2-dihydroxyethyl)pyrrolidine-3,4-diol;hydrochloride |

InChI |

InChI=1S/C6H13NO4.ClH/c8-2-4(10)5-6(11)3(9)1-7-5;/h3-11H,1-2H2;1H |

Clé InChI |

IFRNNJQXHHLGKS-UHFFFAOYSA-N |

SMILES |

C1C(C(C(N1)CO)O)O |

SMILES canonique |

C1C(C(C(N1)C(CO)O)O)O.Cl |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

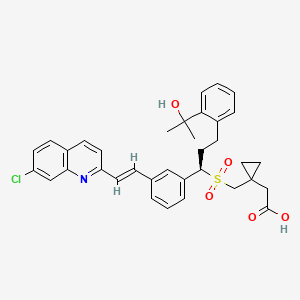

![2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-[2-hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B1141146.png)

![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)

![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)

![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)